2-Carbamoyl-1-methylpyridinium methanesulphonate
Overview
Description
2-Carbamoyl-1-methylpyridinium methanesulphonate: is a chemical compound with the molecular formula C8H12N2O4S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-1-methylpyridinium methanesulphonate typically involves the reaction of 1-methylpyridinium with methanesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as benzene or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoyl-1-methylpyridinium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted pyridinium derivatives.
Scientific Research Applications
2-Carbamoyl-1-methylpyridinium methanesulphonate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
- Acts as a catalyst in certain chemical reactions, enhancing reaction rates and yields.
Biology:
- Employed in the study of enzyme mechanisms and protein interactions .
- Used as a probe in biochemical assays to investigate cellular processes.
Medicine:
- Investigated for its potential therapeutic applications in treating certain diseases.
- Studied for its role in drug delivery systems and pharmaceutical formulations .
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-1-methylpyridinium methanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. It may also interact with cellular receptors and signaling pathways , leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxyiminomethyl-N-methylpyridinium methanesulphonate: Known for its use as an antidote to organophosphorus poisoning.
2-Fluoro-1-methylpyridinium p-toluene sulfonate: Used as a derivatization reagent in mass spectrometry for vitamin D metabolites.
Uniqueness: 2-Carbamoyl-1-methylpyridinium methanesulphonate stands out due to its unique combination of chemical stability , reactivity , and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
methanesulfonate;1-methylpyridin-1-ium-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-6(9)7(8)10;1-5(2,3)4/h2-5H,1H3,(H-,8,10);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZXIYVJOYXYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)N.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236149 | |
Record name | 2-Carbamoyl-1-methylpyridinium methanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87141-87-5 | |
Record name | Pyridinium, 2-(aminocarbonyl)-1-methyl-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87141-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Carbamoyl-1-methylpyridinium methanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087141875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Carbamoyl-1-methylpyridinium methanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-carbamoyl-1-methylpyridinium methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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